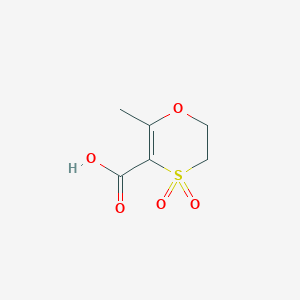

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid 4,4-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

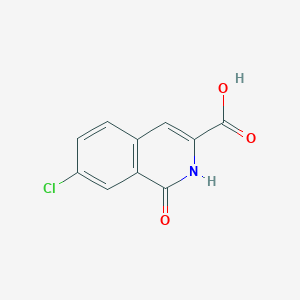

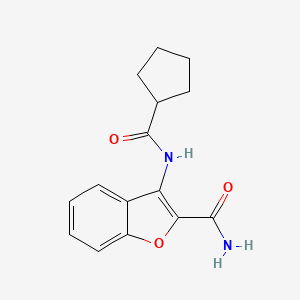

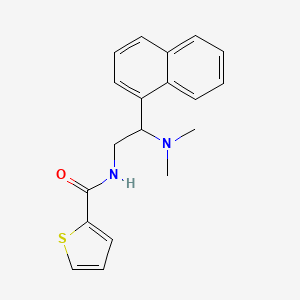

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid 4,4-dioxide is an anilide obtained by formal condensation of the amino group of aniline with the carboxy group of 2-methyl-5,6-dihydro-4,4-dioxo-1,4-oxathiine-3-carboxylic acid . It is used as a fungicide for the control of rust diseases on ornamentals, cereals, and nursery trees, as well as fairy rings on turf .

Scientific Research Applications

Synthetic and Pharmacological Potential

Sultone derivatives, closely related to "2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid 4,4-dioxide," have been identified for their high synthetic and pharmacological potential. The synthesis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, which resemble the structure of the specified compound, involves the cyclization of salicylic acid derivatives. These compounds have been explored for their anticoagulant, antimicrobial, and antitumor properties, emphasizing the importance of the oxathiine nucleus in pharmacological research (Hryhoriv, Lega, & Shemchuk, 2021).

Environmental Impact and Detection

Research on dicarboxylic acids and related compounds, which include sultone derivatives, highlights their presence in atmospheric aerosols and their impact on the environment. Studies focusing on the molecular distributions, sources, and transformation pathways of these compounds contribute to our understanding of atmospheric chemistry and pollution sources (Kawamura & Bikkina, 2016).

Analytical Chemistry and Sensor Development

Compounds structurally related to "2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid 4,4-dioxide" have been utilized in the development of fluorescent chemosensors. These sensors are designed to detect a variety of analytes, demonstrating the versatility of sultone derivatives in analytical applications. The selectivity and sensitivity of these sensors underline the compound's utility in detecting metal ions, anions, and neutral molecules (Roy, 2021).

Biocatalyst Inhibition and Industrial Applications

The study of carboxylic acids, including sultone derivatives, has shown their potential to inhibit biocatalysts in microbial fermentation processes. Understanding the mechanisms of inhibition by these compounds can lead to the engineering of more robust microbial strains for industrial biotechnology applications, improving the production efficiency of bio-renewable chemicals (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

The safety information available indicates that 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid 4,4-dioxide is potentially harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5S/c1-4-5(6(7)8)12(9,10)3-2-11-4/h2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADWMFXAOSMONN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(S(=O)(=O)CCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid 4,4-dioxide | |

CAS RN |

58941-08-5 |

Source

|

| Record name | 2-methyl-4,4-dioxo-5,6-dihydro-1,4lambda6-oxathiine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2678893.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2678894.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2678896.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2678905.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678906.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2678909.png)